(S)-WILLARDIINE
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Overview
Description
(S)-Willardiine is a naturally occurring amino acid derivative that acts as an agonist for certain glutamate receptors in the central nervous system It is specifically known for its role in activating AMPA receptors, which are involved in fast synaptic transmission in the brain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Willardiine typically involves the following steps:
Starting Material: The synthesis begins with L-serine, a naturally occurring amino acid.
Cyclization: L-serine undergoes cyclization with urea to form a hydantoin intermediate.
Hydrolysis: The hydantoin intermediate is then hydrolyzed to produce this compound.
The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization and hydrolysis steps. The overall yield and purity of the product can be optimized by controlling the reaction temperature, pH, and reaction time.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Enzymatic Synthesis: Using specific enzymes to catalyze the cyclization and hydrolysis steps, which can offer higher selectivity and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Willardiine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amino acid derivatives.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
(S)-Willardiine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the function of glutamate receptors, particularly AMPA receptors. It serves as a tool to investigate the mechanisms of synaptic transmission and neuroplasticity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been studied as a potential treatment for neurological disorders such as epilepsy
Properties
Molecular Formula |
C7H9N3O4 |
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Molecular Weight |
199.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1 |
InChI Key |
FACUYWPMDKTVFU-BYPYZUCNSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(C(=O)O)N |
Synonyms |
3-(Uracil-1-yl)-L-alanine beta-(2,4-dihydroxypyrimidin-1-yl)alanine willardiine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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